![molecular formula C13H22N2O3 B13029978 tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a hydroxycyclohexyl group attached to a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(cyanomethyl)-4-hydroxycyclohexyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-ButylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: The compound can be reduced at the cyanomethyl group to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-ButylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes and receptors .
Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. This compound can be designed to release active pharmacophores upon enzymatic cleavage .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical structure allows it to impart desirable properties such as flexibility and durability to the final products .
Mecanismo De Acción
The mechanism of action of tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The molecular pathways involved include the formation of covalent bonds with the enzyme’s active site residues or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
- tert-ButylN-[4-(cyanomethyl)phenyl]carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison:
- tert-ButylN-[4-(cyanomethyl)phenyl]carbamate: Similar in structure but with a phenyl group instead of a hydroxycyclohexyl group. This difference can affect its reactivity and binding properties.
- tert-Butyl (4-aminocyclohexyl)carbamate: Contains an amino group instead of a cyanomethyl group, leading to different chemical reactivity and biological activity .
- tert-Butyl (4-bromobutyl)carbamate: Contains a bromobutyl group, which can undergo different substitution reactions compared to the cyanomethyl group .
The unique combination of functional groups in tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate makes it a versatile compound with diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(16)15-10-4-6-13(17,7-5-10)8-9-14/h10,17H,4-8H2,1-3H3,(H,15,16) |
Clave InChI |
NOPUPSGXPGVDMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


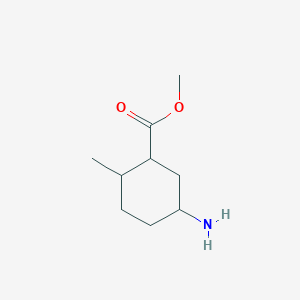
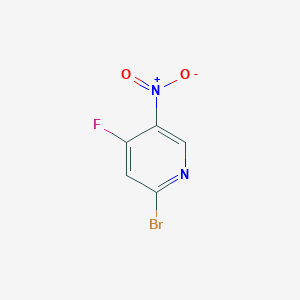
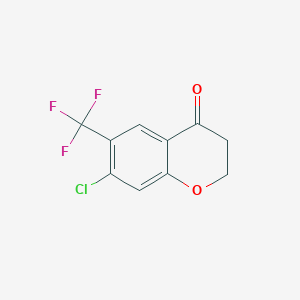
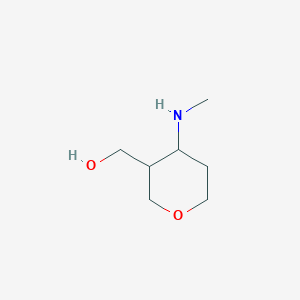
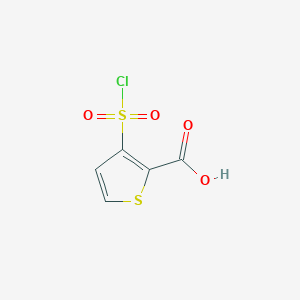

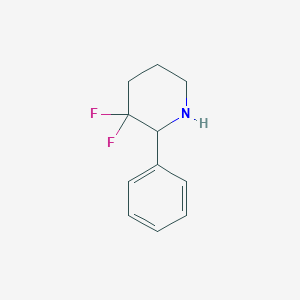
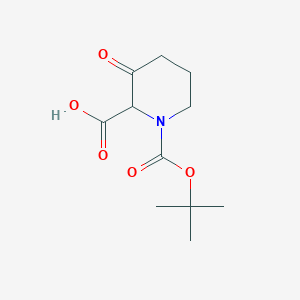
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13029938.png)
![(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)


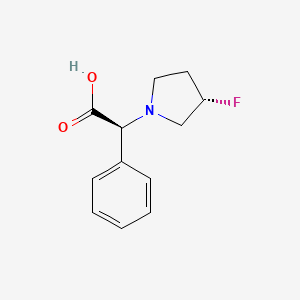
![Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
